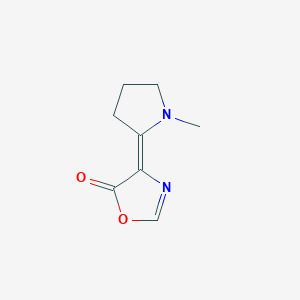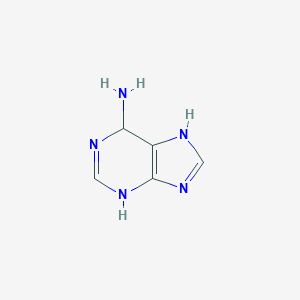
6,7-dihydro-3H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydro-3H-purin-6-amine is a chemical compound that belongs to the purine class of molecules. It is also known as 6,7-dihydro-6-aminopurine or 6-amino-3H-purine. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
6,7-dihydro-3H-purin-6-amine has several potential applications in scientific research. It has been used as a substrate for enzymes such as adenosine deaminase, which catalyzes the conversion of adenosine to inosine. This compound has also been used in studies of the purine metabolism pathway and as a precursor for the synthesis of other purine derivatives.
Wirkmechanismus
The mechanism of action of 6,7-dihydro-3H-purin-6-amine is not well understood. However, it is believed to act as a competitive inhibitor of adenosine deaminase, which is an enzyme that plays a critical role in the metabolism of purine nucleotides.
Biochemical and Physiological Effects
6,7-dihydro-3H-purin-6-amine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of purine nucleotides in cells and tissues, which can have an impact on cellular metabolism and energy production. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,7-dihydro-3H-purin-6-amine for lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and can be used as a substrate for a variety of enzymes. However, one of the limitations of this compound is its relatively low potency as an adenosine deaminase inhibitor, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 6,7-dihydro-3H-purin-6-amine. One area of interest is the development of more potent adenosine deaminase inhibitors based on this compound. Another potential direction is the study of the physiological effects of this compound in vivo, particularly in animal models of disease. Additionally, the use of 6,7-dihydro-3H-purin-6-amine as a precursor for the synthesis of other purine derivatives may lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis method of 6,7-dihydro-3H-purin-6-amine involves the reaction of 6-chloropurine with ammonia in the presence of a palladium catalyst. This reaction results in the formation of 6,7-dihydro-3H-purin-6-amine as a white crystalline solid with a melting point of 300°C.
Eigenschaften
CAS-Nummer |
122494-09-1 |
|---|---|
Produktname |
6,7-dihydro-3H-purin-6-amine |
Molekularformel |
C5H7N5 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
6,7-dihydro-3H-purin-6-amine |
InChI |
InChI=1S/C5H7N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2,4H,6H2,(H,7,9)(H,8,10) |
InChI-Schlüssel |
ISUXPGBNVYOGFM-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(N=CN2)N |
Kanonische SMILES |
C1=NC2=C(N1)C(N=CN2)N |
Synonyme |
1H-Purin-6-amine, 6,7-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)
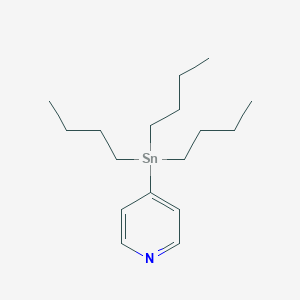
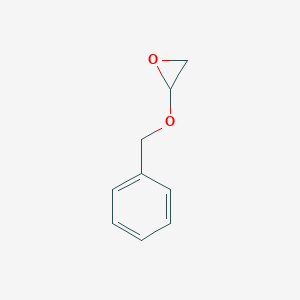
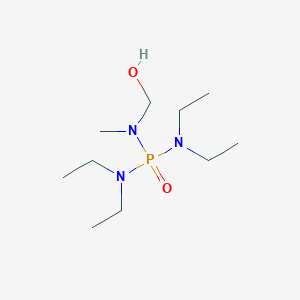
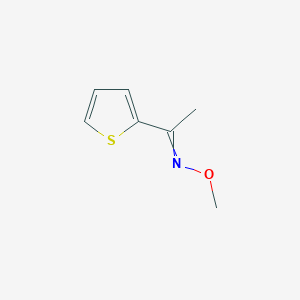
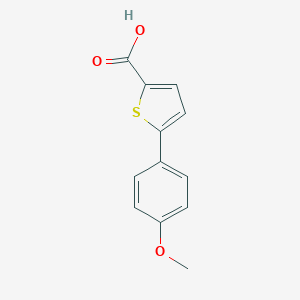
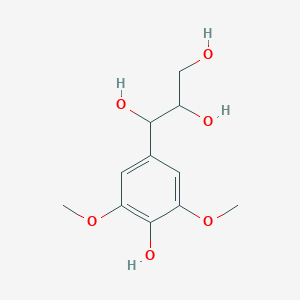
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)


